

Comparative Analysis of ZHAWOC25153: A Case of Unidentified Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZHAWOC25153

Cat. No.: B15580488

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Initial searches for "**ZHAWOC25153**" did not yield information on a specific therapeutic agent, drug, or medical product. The identifier appears to be incorrect or not publicly associated with a particular treatment. The most relevant search result is a clinical study registered on ClinicalTrials.gov with the identifier NCT02025153. However, this study is an observational and diagnostic trial focused on understanding the mechanisms of chronic pain and does not involve a specific investigational drug to be compared with existing treatments.

The clinical trial NCT02025153, titled "Comprehensive Pain Programme to Determine Mechanism of Transition of Acute to Chronic Postsurgical Pain," is a prospective cohort study. [1] The primary purpose of this research is diagnostic, aiming to determine whether central sensitization is a mechanism for the development of chronic postsurgical pain (CPSP) in women who have undergone hysterectomy.[1]

Study Design and Cohort

The study enrolled 444 subjects who were scheduled for hysterectomy.[1] The allocation of participants was non-randomized, and the interventional model was a single group assignment with no masking (open label).[1]

Experimental Protocols

The "interventions" in this study are not therapeutic but rather a series of assessments to measure pain, psychological state, and genetic predispositions. The key experimental protocols include:

- Preoperative Physical and Psychological Testing:
 - Tonic Heat Stimulation: To assess pain sensitivity.
 - Mechanical Temporal Summation: To measure the change in pain perception from repeated stimuli. A 180-gram von Frey filament is used to deliver pinprick sensations, and the pain is rated on a 0-100 scale. The temporal summation score is the difference in pain rating between the first and the tenth stimulus.[\[1\]](#)
 - Wound Hyperalgesia: To evaluate increased sensitivity to pain around the surgical wound.
 - State-Trait Anxiety Inventory (STAI): A self-reported questionnaire to assess anxiety levels.[\[1\]](#)
 - Pain Catastrophizing Scale (PCS): A 13-item scale to measure negative thought processes related to pain.[\[1\]](#)
- Postoperative Pain Assessment: Pain scores were recorded at 24 and 48 hours after surgery.[\[1\]](#)
- Postoperative Wound Hyperalgesia Assessment: This was conducted at 72 hours post-surgery for patients who had an open abdominal hysterectomy.[\[1\]](#)
- Follow-up Survey: A phone survey was conducted at 4 months post-surgery to determine the incidence of CPSP, defined as pelvic pain in the last week that affected daily living.[\[1\]](#)

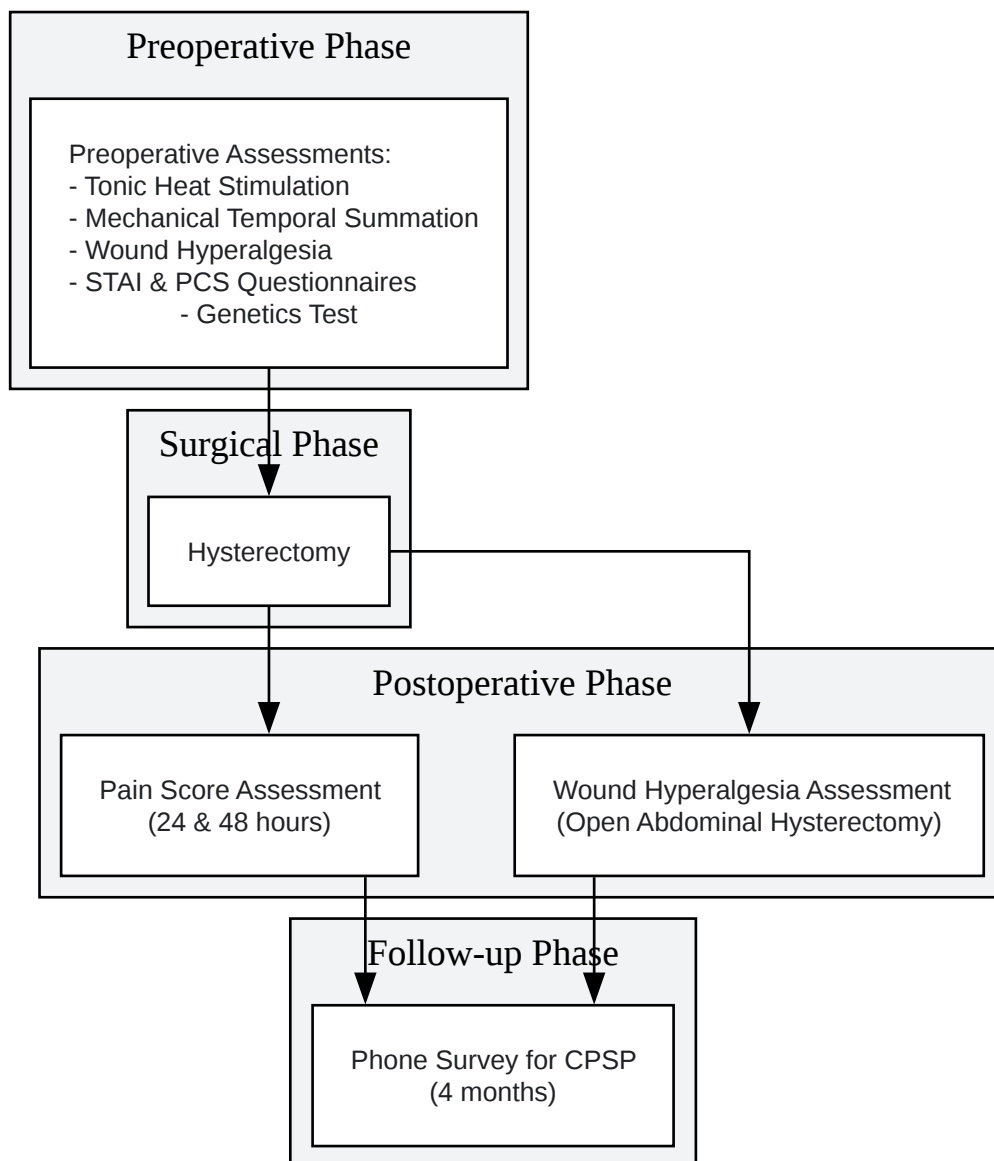
Data Presentation

As this study is observational and does not compare the efficacy of a new treatment against existing ones, a comparative data table as requested cannot be generated. The study is designed to collect data on the correlation between preoperative test results and the development of chronic pain, not to compare treatment outcomes.

Signaling Pathways and Experimental Workflows

The study aims to investigate the role of central sensitization in chronic pain. While this involves complex neurological signaling pathways, the clinical trial protocol does not detail

specific molecular pathways being investigated at a level that can be represented in a signaling pathway diagram. The experimental workflow, however, can be visualized.



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Caption: Experimental workflow for the NCT02025153 study.

Conclusion

Without a specific product identified as "**ZHAWOC25153**," a comparative analysis with existing treatments cannot be conducted. The available information points to a clinical trial

(NCT02025153) that is observational and does not test a new therapeutic intervention. The focus of this study is on understanding the mechanisms of chronic postsurgical pain. Therefore, the core requirements of the request, including a comparative data presentation and detailed experimental protocols for a new treatment, cannot be fulfilled. Should a specific therapeutic agent be identified with the correct designation, a comprehensive comparative analysis could be performed.

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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Comparative Analysis of ZHAWOC25153: A Case of Unidentified Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580488#comparative-analysis-of-zhawoc25153-with-existing-treatments]

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